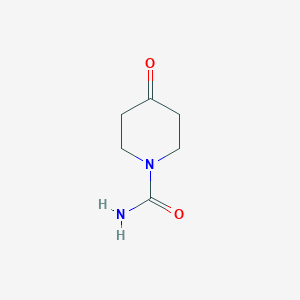

4-Oxopiperidine-1-carboxamide

Descripción general

Descripción

4-Oxopiperidine-1-carboxamide is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with phosgene to form 4-oxopiperidine-1-carbonyl chloride, which is then treated with ammonia to yield this compound . Another method involves the amidation of 4-oxopiperidine-1-carboxylic acid with ammonia or an amine under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and solvents. The process is optimized to achieve high yields and purity, making it suitable for various research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxopiperidine-1-carboxamide undergoes several types of chemical reactions, including:

Amidation: The compound can be synthesized through amidation reactions involving carboxylic acids and ammonia or amines.

Reduction: It can be reduced to form corresponding amines under specific conditions.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Amidation: Carboxylic acids, ammonia, or amines, often in the presence of catalysts or coupling agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Amidation: Formation of this compound from carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Oxopiperidine-1-carboxamide is characterized by a piperidine ring with a carbonyl group at the 4-position and a carboxamide group at the 1-position. This structure allows for various interactions with biological targets, making it a versatile compound in medicinal chemistry.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating psychiatric disorders such as depression and schizophrenia. Research indicates that compounds derived from this structure can act as dopamine receptor antagonists, which are crucial in managing these conditions. For instance, ongoing studies are exploring its efficacy in treating drug addiction and mood disorders.

2. Anticancer Research

Recent studies have identified derivatives of this compound as potential antiproliferative agents. For example, compounds structurally similar to this compound have shown significant activity against prostate cancer cell lines by inhibiting tubulin polymerization, thus blocking cell division . A specific derivative demonstrated an IC50 value of 120 nM against DU-145 prostate cancer cells, indicating strong anticancer potential .

3. Enzyme Interaction Studies

This compound also plays a role in biochemical analyses where it is used to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding complex biochemical processes and developing new therapeutic strategies.

Case Study 1: Antiproliferative Activity

A study focusing on the antiproliferative effects of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed their action as tubulin inhibitors. These compounds were tested against various cancer cell lines, demonstrating significant growth inhibition and providing insights into their mechanism of action as potential chemotherapeutic agents .

Case Study 2: Dopamine Receptor Antagonism

Research has highlighted the use of 4-oxopiperidine derivatives in screening for new dopamine receptor antagonists. These studies have shown promising results in treating conditions related to dopamine dysregulation, such as Parkinson's disease and addiction disorders.

| Compound Name | Target | IC50 (nM) | Application Area |

|---|---|---|---|

| (3R,5R)-N-(4-ethyl-3-methoxyphenyl)-3,5-dimethyl-4-oxopiperidine-1-carboxamide | Dopamine Receptor | N/A | Psychiatric Disorders |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | Tubulin | 120 | Cancer Treatment |

| N-Ethyl-4-oxopiperidine-1-carboxamide | Various Enzymes | N/A | Biochemical Studies |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Dopamine Receptor Antagonism | Inhibition of dopamine receptor activity to manage psychiatric conditions |

| Tubulin Inhibition | Disruption of microtubule formation leading to cell cycle arrest in cancer cells |

| Enzyme Modulation | Alteration of enzyme activity affecting metabolic pathways |

Mecanismo De Acción

The mechanism of action of 4-Oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.

Comparación Con Compuestos Similares

4-Oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:

4-Oxopiperidine-1-carboxylate: A related compound with similar structural features but different functional groups.

Piperidine-1-carboxamide: Another derivative of piperidine with distinct chemical properties.

N-substituted-4-oxo-piperidine-1-carboxamides: These compounds have variations in the substituents attached to the piperidine ring, leading to different biological activities and applications.

Uniqueness: this compound is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial purposes.

Actividad Biológica

4-Oxopiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly in cancer research. Its structural characteristics, including a piperidine ring with a carbonyl and amide functional group, contribute to its diverse interactions with biological targets.

- Molecular Formula : C₆H₁₀N₂O₂

- Molecular Weight : 142.16 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit the proliferation of various human cancer cell lines. Research indicates that it may induce apoptosis and interfere with critical cellular signaling pathways associated with tumor growth. Specifically, it has been shown to target enzymes involved in cancer progression, such as beta-secretase, which plays a role in amyloid aggregation pathways.

Biological Activity Overview

| Activity | Details |

|---|---|

| Anti-Cancer Properties | Inhibits proliferation of cancer cell lines; induces apoptosis; interferes with tumor growth signaling pathways. |

| Target Enzymes | Beta-secretase; enzymes involved in cancer progression and metastasis. |

| Cell Lines Tested | HCT116 (colon), MCF7 (breast), A431 (squamous skin) carcinoma cell lines. |

Case Studies and Research Findings

- Anti-Proliferative Effects :

- Mechanistic Insights :

- Synthesis and Structural Variations :

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-oxo-1-piperidinecarboxylate | Contains an ethyl ester group | Different reactivity due to ester |

| N-Carbethoxy-4-piperidone | Has a carbethoxy group | Varying solubility and stability |

| 1-Boc-4-oxopiperidine-2-carboxylic acid | Contains a Boc protecting group | Enhanced stability in synthesis |

Propiedades

IUPAC Name |

4-oxopiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBPZASQNKLIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363363 | |

| Record name | 4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306976-42-1 | |

| Record name | 4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.